molecular formula C23H21N3O4S B4727273 N-(2-CYANOETHYL)-4'-NITRO-N-(2-PHENYLETHYL)-[1,1'-BIPHENYL]-4-SULFONAMIDE

N-(2-CYANOETHYL)-4'-NITRO-N-(2-PHENYLETHYL)-[1,1'-BIPHENYL]-4-SULFONAMIDE

Cat. No.: B4727273
M. Wt: 435.5 g/mol
InChI Key: OAPJPEMKPUSLGX-UHFFFAOYSA-N
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Description

N-(2-CYANOETHYL)-4’-NITRO-N-(2-PHENYLETHYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE is a complex organic compound with a unique structure that includes a cyanoethyl group, a nitro group, and a phenylethyl group attached to a biphenyl sulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANOETHYL)-4’-NITRO-N-(2-PHENYLETHYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the biphenyl sulfonamide backbone, followed by the introduction of the cyanoethyl, nitro, and phenylethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYANOETHYL)-4’-NITRO-N-(2-PHENYLETHYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenylethyl moiety.

Scientific Research Applications

N-(2-CYANOETHYL)-4’-NITRO-N-(2-PHENYLETHYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonamide interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-CYANOETHYL)-4’-NITRO-N-(2-PHENYLETHYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The cyano and nitro groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Uniqueness

N-(2-CYANOETHYL)-4’-NITRO-N-(2-PHENYLETHYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl sulfonamide backbone is particularly noteworthy, as it provides a rigid and stable structure that can interact with various molecular targets.

Properties

IUPAC Name

N-(2-cyanoethyl)-4-(4-nitrophenyl)-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c24-16-4-17-25(18-15-19-5-2-1-3-6-19)31(29,30)23-13-9-21(10-14-23)20-7-11-22(12-8-20)26(27)28/h1-3,5-14H,4,15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPJPEMKPUSLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CCC#N)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-CYANOETHYL)-4'-NITRO-N-(2-PHENYLETHYL)-[1,1'-BIPHENYL]-4-SULFONAMIDE
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N-(2-CYANOETHYL)-4'-NITRO-N-(2-PHENYLETHYL)-[1,1'-BIPHENYL]-4-SULFONAMIDE

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